Journal Name:Food Science and Technology International
Journal ISSN:1082-0132
IF:2.638
Journal Website:http://fst.sagepub.com/content/current
Year of Origin:1995
Publisher:SAGE Publications Inc.
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Proteolysis and Deficiency of α1-Proteinase Inhibitor in SARS-CoV-2 Infection
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-11-16 , DOI: 10.1134/s1990750822040035
The SARS-CoV-2 pandemic had stimulated the emergence of numerous publications on the α1-proteinase inhibitor (α1-PI, α1-antitrypsin), especially when it was found that the regions of high mortality corresponded to the regions with deficient α1-PI alleles. By analogy with the data obtained in the last century, when the first cause of the genetic deficiency of α1-antitrypsin leading to elastase activation in pulmonary emphysema was proven, it can be supposed that proteolysis hyperactivation in COVID-19 may be associated with the impaired functions of α1-PI. The purpose of this review was to systematize the scientific data and critical directions for translational studies on the role of α1-PI in SARS-CoV-2-induced proteolysis hyperactivation as a diagnostic marker and a therapeutic target. This review describes the proteinase-dependent stages of viral infection: the reception and penetration of the virus into a cell and the imbalance of the plasma aldosterone–angiotensin–renin, kinin, and blood clotting systems. The role of ACE2, TMPRSS, ADAM17, furin, cathepsins, trypsin- and elastase-like serine proteinases in the virus tropism, the activation of proteolytic cascades in blood, and the COVID-19-dependent complications is considered. The scientific reports on α1-PI involvement in the SARS-CoV-2-induced inflammation, the relationship with the severity of infection and comorbidities were analyzed. Particular attention is paid to the acquired α1-PI deficiency in assessing the state of patients with proteolysis overactivation and chronic non-inflammatory diseases, which are accompanied by the risk factors for comorbidity progression and the long-term consequences of COVID-19. Essential data on the search and application of protease inhibitor drugs in the therapy for bronchopulmonary and cardiovascular pathologies were analyzed. The evidence of antiviral, anti-inflammatory, anticoagulant, and anti-apoptotic effects of α1-PI, as well as the prominent data and prospects for its application as a targeted drug in the SARS-CoV-2 acquired pneumonia and related disorders, are presented.
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TLR3 Induction During Long-Term Alcoholization Increases the Content of Rat Brain Interferons by TRAIL Signaling
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-11-02 , DOI: 10.1134/s1990750821040028
AbstractThe pathogenetic mechanisms associated with alcohol use include dysregulation of the innate immune system mechanisms in the brain. Increased TLR3 expression was found in the postmortem material of the prefrontal cortex of humans. An increase in the TLR3 signaling activity leads to the induction of interferons (IFNs). IFNs are associated with depressive symptoms and, therefore, may play a role in the pathogenesis of alcoholism; however, the exact mechanisms of the ethanol effects on intracellular signaling pathways are not fully elucidated and their study was the purpose of this work. The experimental results showed that ethanol and the TLR3 agonist Poly (I:C) increased the content of TLR3, IFNβ, and IFNγ mRNA in the prefrontal cortex. In addition, expression of the TRAIL encoding gene also increased, and this increase positively correlated with the mRNA content of TLR3, IFNβ and IFNγ both under alcoholization conditions and after injections of the TLR3 agonist. The data obtained may indicate that alcoholization is able to activate TLR3-TRAIL-IFN-signaling in the medial prefrontal cortex (mPFC) of the rat brain.
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Changes in the Mitochondrial Subproteome of Mouse Brain Rpn13-Binding Proteins Induced by the Neurotoxin MPTP and the Neuroprotector Isatin
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-08-16 , DOI: 10.1134/s1990750821030021
Abstract—Mitochondrial dysfunction and ubiquitin-proteasome system (UPS) failure contribute significantly to the development of Parkinson’s disease (PD). The proteasome subunit Rpn13 located on the regulatory (19S) subparticle plays an important role in the delivery of proteins, subjected to degradation, to the proteolytic (20S) part of proteasome. We have previously found several brain mitochondrial proteins specifically bound to Rpn13 (Buneeva et al., Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, (2020), vol. 14, pp. 297−305). In this study we have investigated the effect of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and the neuroprotector isatin on the mitochondrial subproteome of Rpn13-binding proteins of the mouse brain. Administration of MPTP (30 mg/kg) to animals caused movement disorders typical of PD, while pretreatment with isatin (100 mg/kg, 30 min before MPTP) reduced their severity. At the same time, the injection of MPTP, isatin, or their combination (isatin + MPTP) had a significant impact on the total number and the composition of Rpn13-binding proteins. The injection of MPTP decreased the total number of Rpn13-binding proteins in comparison with control, and the injection of isatin prior to MPTP or without MPTP caused an essential increase in the number of Rpn13-binding proteins, mainly of the functional group of proteins participating in the protein metabolism regulation, gene expression, and cell division and differentiation. Selected biosensor validation confirmed the interaction of the proteasome Rpn13 subunit with some proteins (glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase, histones H2A and H2B) recognized during proteomic profiling. The results obtained suggest that under the conditions of experimental MPTP-induced parkinsonism the neuroprotective effect of isatin may be aimed at the interaction of mitochondria with the components of UPS.
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The Role of Nociceptin in Opioid Regulation of Brain Functions
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-08-16 , DOI: 10.1134/s1990750821030094
Abstract—The review summarizes current knowledge on the role of the nociceptin/orphanin (N/OFQ) system in the regulation of brain functions. The nociceptin receptor (NOPr) was originally identified in 1994 (Bunzow et al., 1994; Mollereau et al., 1994). In 1995, an endogenous peptide consisting of 17 residues was found as a high affinity ligand for the NOPr (Reinscheid et al., 1995). N/OFQ has a broad spectrum of activity and can act as an opioid-like as well as an anti-opioid peptide. The high level of N/OFQ and NOPr mRNA expression in the limbic brain regions, suggests that the N/OFQ system is involved in regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior and aggression. It is suggested that N/OFQ may be also involved in regulation of addiction; however, it is still not well understood whether an increased vulnerability to drugs of abuse may be associated with dysregulation of this system. Further research is clearly needed for the development of new drugs aimed at pharmacotherapy of depression, anxiety disorders, alcohol and other types of addiction.
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Production and Internalization of Extracellular Vesicles in Norm and under Conditions of Hyperglycemia and Insulin Resistance
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-05-17 , DOI: 10.1134/s199075082202010x
Abstract—Extracellular vesicles (EVs) are spherical functionally important structures of cell membrane origin ranging in size from 40 nm to 5000 nm. They are involved in the horizontal transfer of mainly proteins and microRNAs. The mechanisms of EV internalization include clathrin-dependent endocytosis, caveolin-dependent endocytosis, raft-mediated endocytosis, and macropinocytosis. Type 2 diabetes mellitus (T2DM) is a common group of metabolic disorders in adults; the incidence and prevalence of T2DM increase in parallel with the obesity epidemic. Since adipose tissue plays a key role in the development of insulin resistance, EVs secreted by adipose tissue may be considered as an information transmitter in this process. EVs of the adipocyte origin are predominantly captured up by tissue macrophages, adipocytes themselves, hepatocytes, and skeletal muscles. The EV uptake promotes M1 polarization of macrophages, a decrease in glucose uptake by hepatocytes and myocytes due to the transfer of functionally active microRNAs influencing carbohydrate and lipid metabolism. Patients with T2DM and impaired glucose tolerance, have a significantly higher level of CD235a-positive (erythrocyte) EVs and a trend to the increase in CD68-positive (leukocyte) and CD62p-positive (platelet/endothelial cells) EVs. The levels of CD31+/CD146-positive EVs (endothelial cells) were comparable between diabetic and euglycemic patients. EVs from diabetic patients were preferentially internalized by monocytes (predominantly classical and transitional, and to a lesser extent nonclassical monocyte fractions) and B cells as compared to euglycemic patients. Internalization of EVs from patients with T2DM by monocytes led to a decrease in their apoptosis, changes in differentiation, and suppression of monocyte reactions controlling oxidative stress. Thus, insulin resistance increases the secretion of EVs, which are preferentially internalized by monocytes and alter their function. EVs are considered as sources of promising clinical markers of insulin resistance, complications of diabetes mellitus (endothelial dysfunction, retinopathy, nephropathy, neuropathy), and EV markers can also be used to monitor the effectiveness of therapy for these complications.
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The Study of the Cerebrospinal Fluid Cytokine Profile in Children with Acute Lymphocytic Leukemia and Neurotoxic Side Effects of Chemotherapy
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-02-14 , DOI: 10.1134/s1990750822010036
AbstractIn some cases standard chemotherapy of acute lymphocytic leukemia (ALL) leads to neurotoxicity; its mechanisms, methods of prognosis, and prevention are being actively studied. The aim of this study was to assess the cerebrospinal fluid (CSF) cytokine profile in children with ALL and neurotoxic side effects of chemotherapy. This prospective study included 24 children with ALL aged from 3 to 17 years. Patients were further subdivided into ALL patients with (the main group) and without neurological complications (the comparison group). The level of CSF cytokines was measured by the Xmap technology (Luminex) using Invitrogen test systems (eBioscience) and the Luminex 200 system. The comparative analysis of the cytokine profile in the group of children with chemotherapy-induced neurotoxic complications revealed elevated levels of chemokine CXCL12 (SDF-1α) and stem cell factor (SCF). The increased level of these cytokines in CSF suggested a relatively risk for development of the toxic peripheral neuropathy.
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Possibilities of in Silico Estimations for the Development of the Pharmaceutical Composition Phytoladaptogene Cytotoxic for Bladder Cancer Cells
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-11-02 , DOI: 10.1134/s1990750821040041
Abstract—The priority direction of the pharmaceutical composition Phytoladaptogene (PLA) development based on the prediction of biological activity spectra for several secondary metabolites of medicinal plants using the PASS computer program and validation in vitro of the prediction result was determined. PLA is a complex of structurally diverse small organic compounds including biologically active substances of phytoadaptogenes (ginsenosides from Panax ginseng, rhodionin from Rhodiola rosea and others) compiled considering previously developed pharmaceutical compositions. Two variants of the pharmaceutical composition were studied—major (22 compounds) and minor (13 compounds) ones. The probability of activity exceeds the probability of inactivity for 1400 out of 1945 pharmacological effects and mechanisms predicted by PASS for the major version of PLA. The wide range of predicted activities is mainly due to the compounds' low structural similarity to each other. An in silico prediction indicates the possibilities of antitumor properties against bladder, stomach, colon, ovarian and cervical cancers both for minor and major PLA compositions. It was found that the highest probability values of activity are predicted for three mechanisms: Apoptosis agonist, Caspase 3 stimulant, and Transcription factor NF kappa B inhibitor. According to the PharmaExpert program, they are associated with the antitumor effect against bladder cancer. Experimental validation was performed in vitro on the human bladder cancer cell line RT-112. As a result of the MTT test the cytotoxicity of the PLA major variant was found to be higher than that of the minor one. In the in vitro experiments using two methods—double staining with annexin V and propidium iodide as well as detection of active caspase 3 in cells—the death of bladder cancer cells by the apoptosis mechanism was also confirmed. The data obtained correspond to the results of the prediction and indicate the major PLA composition advantages. Phytoladaptogene can become the basis for the development of a drug with antitumor activity against bladder cancer. Antitumor activity predicted by PASS for other cancers may be the subject of further studies.
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Expression Levels and Activity of Rat Liver Lactate Dehydrogenase Isoenzymes in Alloxan Diabetes
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-08-15 , DOI: 10.1134/s1990750822030052
Abstract—A significant decrease in the activity of liver lactate dehydrogenase (LDH, EC 1.1.1.27) associated with a decrease in the expression of the corresponding genes was found in rats with alloxan-induced diabetes. The decrease in the LDH activity was due to the cytoplasmic isoform of this enzyme. It was found that the level of ldha and ldhb gene transcripts in the liver of healthy rats was higher than in animals with alloxan diabetes. The ldha gene expression demonstrated almost 9-fold decrease, while a decrease in the ldhb gene expression was less pronounced (just 1.25-fold). Our data indicate an important role of LDH in the adaptive response of cellular metabolism in the development of type I diabetes mellitus.
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Increased Suppressor Activity of Ex Vivo Transformed Regulatory T Cells in Comparison with Unstimulated Cells of the Same Donor
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-08-15 , DOI: 10.1134/s1990750822030039
Abstract—Regulatory T cells CD4+CD25+FoxP3+СD127low (Tregs) play a key role in the maintenance of tolerance to autoantigens, inhibit the function of effector T and B lymphocytes, and provide a balance between effector and regulatory arms of immunity. Patients with autoimmune diseases are characterized by decreased Treg numbers and impaired suppressive activity. Replacement therapy with autologous Tregs transformed ex vivo could restore the destroyed balance of the immune system. We developed a method for the cultivation of Treg precursor cells. Using this method, we were able to grow up to 300−400 million Treg cells from 50 mL of peripheral blood during a week. In this study, we demonstrated that 90−95% of ex vivo-transformed Tregs had the phenotype CD4+CD25+FoxP3+СD127low and increased the transcription of the FoxP3 and Helios genes. Ex vivo-transformed Tregs were characterized by increased demethylation of the FoxP3 promoter and activation of the proliferation gene markers cyclin B1, Ki67 and LGALS 1. Ex vivo-transformed Tregs had increased suppressive activity, and up to 80–90% of these cells secreted the cytokines TNFα and IFNγ. Our data suggest that ex vivo-transformed autologous Tregs have genetic, immunophenotypic and functional characteristics of regulatory T cells. In the future, they can be used for adoptive immunotherapy of autoimmune diseases and inhibition of transplantation immunity.
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Expression of Sperm-Specific Glyceraldehyde-3-Phosphate Dehydrogenase in Melanoma Cells Changes Their Energy Metabolism
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-05-14 , DOI: 10.1134/s1990750821020062
Abstract—The somatic isoform of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH; EC 1.2.1.12) is involved in such crucial pathways for cancer cells development as induction of apoptosis and regulation of glycolysis. At the same time, sperm-specific isoform (GAPDHS) does not exhibit all the same functions as the somatic enzyme. The expression of sperm-specific GAPDH without N-terminal domain in some melanoma cells along with somatic isoenzyme, shown in our previous work, has led to the proposal of this unusual enzyme’s possible role in regulation of cancer cells glycolysis. In this study we have tested production of GAPDHS in 13 additional melanoma cell lines by immunoblotting. We have also gathered data on energy metabolism in 5 selected cell lines by evaluating glucose uptake and lactate production in different conditions. We have demonstrated that in standard cultivation media glucose uptake by MelP cells, producing substantial amounts of GAPDHS protein was higher than in MelKor cells, producing lesser amounts of GAPDHS. All other analyzed cell lines that do not produce GAPDHS (MelMS, MelSi and Malme3M) had even a lower glucose uptake rate.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.00 46 Science Citation Index Expanded Not
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